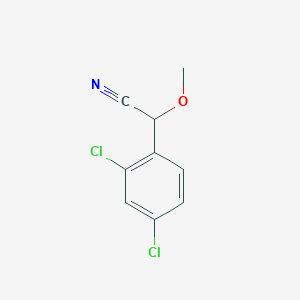![molecular formula C8H5BrN2O2 B2928109 3-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid CAS No. 1638767-41-5](/img/structure/B2928109.png)
3-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, including 3-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid, has been reported in scientific literature . These compounds have been found to exhibit potent activities against FGFR1, 2, and 3 .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyrrolo[2,3-b]pyridine core, which is a bicyclic system containing a five-membered ring fused with a six-membered ring .Chemical Reactions Analysis
The chemical reactions involving this compound are primarily related to its inhibitory activity against various enzymes and receptors .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are characterized by its molecular weight and its chemical formula. The molecular weight of this compound is 241.04 g/mol .科学的研究の応用
Synthesis of Insecticide Intermediates
3-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid is utilized as an important intermediate in the synthesis of new insecticides. For example, it serves as a precursor in the synthesis of chlor-antraniliprole, highlighting its role in developing novel agrochemicals with potentially enhanced efficacy and safety profiles (Niu Wen-bo, 2011).
Antibacterial Activity
Derivatives of pyrrolopyridine, such as those related to this compound, have shown antibacterial activity in vitro. This suggests that compounds within this chemical family could be explored for their potential as antibacterial agents, contributing to the ongoing search for new antibiotics to combat resistant bacteria strains (E. Toja et al., 1986).
Chemical Extraction and Separation Processes
The structure related to this compound, such as Pyridine-3-carboxylic acid, is involved in studies on extraction efficiency, demonstrating the compound's relevance in biochemical and pharmaceutical production processes. These studies help optimize the extraction and purification processes for various carboxylic acids, which are crucial intermediates in the synthesis of numerous compounds (Sushil Kumar & B. V. Babu, 2009).
Catalysis and Organic Synthesis
Research involving carboxylic acids, including those structurally related to this compound, has provided insights into catalytic processes and the synthesis of complex organic molecules. These findings are instrumental in developing new synthetic methodologies that can be applied to the manufacture of pharmaceuticals, agrochemicals, and other fine chemicals (F. Cottet et al., 2004).
Antioxidant and Anticholinergic Activities
Compounds derived from bromophenols, which share functional groups with this compound, have been synthesized and evaluated for their antioxidant and anticholinergic activities. Such studies are crucial for the development of new therapeutic agents, particularly in treating neurodegenerative diseases and managing oxidative stress-related conditions (Mohsen Rezai et al., 2018).
Metal-Organic Frameworks
The use of pyridine-carboxylic acid derivatives, akin to this compound, in the synthesis of metal-organic frameworks (MOFs) demonstrates the compound's potential in material science. MOFs have various applications, including gas storage, separation, and catalysis, underscoring the importance of such compounds in developing new materials (B. Masci & P. Thuéry, 2005).
作用機序
Mode of Action
It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects. The bromine atom may also participate in halogen bonding with target proteins. These interactions can induce conformational changes in the target proteins, affecting their function .
Biochemical Pathways
The specific biochemical pathways affected by 3-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid are currently unknown . Given the structural similarity of this compound to other pyrrolopyridine derivatives, it may affect pathways involving kinases or other signaling proteins .
Pharmacokinetics
The compound’s bioavailability would be influenced by factors such as its solubility, stability, and permeability across biological membranes. The presence of the carboxylic acid group may enhance solubility in aqueous environments, while the bromine atom may affect the compound’s distribution and metabolism .
Result of Action
Depending on its targets and mode of action, the compound could potentially influence cell signaling, gene expression, or other cellular processes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors . These include the pH and composition of the biological medium, the presence of other biomolecules, and the temperature. For instance, the compound is recommended to be stored under inert gas at room temperature, suggesting that it may be sensitive to oxidation .
生化学分析
Biochemical Properties
It has been found that pyrrolopyridine derivatives can exhibit potent activities against fibroblast growth factor receptors (FGFRs) . FGFRs are involved in various biochemical reactions and signal transduction pathways that regulate organ development, cell proliferation, migration, and angiogenesis .
Cellular Effects
In cellular context, 3-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid may influence cell function through its potential interaction with FGFRs . Abnormal activation of FGFR signaling pathway is associated with the progression and development of several cancers . Therefore, compounds like this compound that can inhibit FGFRs might have significant effects on cellular processes.
Molecular Mechanism
It is speculated that it might exert its effects at the molecular level through binding interactions with biomolecules like FGFRs, leading to their inhibition .
特性
IUPAC Name |
3-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-5-3-10-7-4(5)1-2-6(11-7)8(12)13/h1-3H,(H,10,11)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXWBPGDEZHOYPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C(=CN2)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-(3-Phenylpyrazolidin-4-yl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2928026.png)
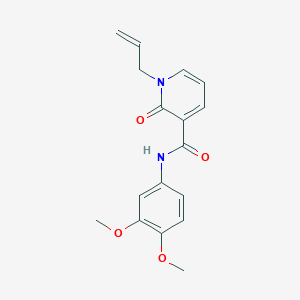
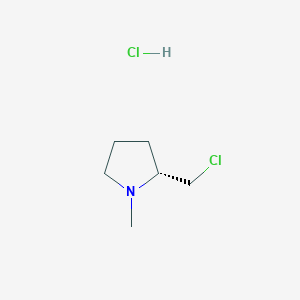
![(E)-3-(but-2-en-1-yl)-8-(furan-2-ylmethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2928030.png)
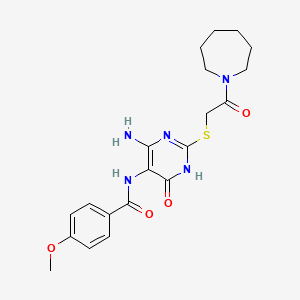
![1-[4-[4-Hydroxy-4-(pyridin-4-ylmethyl)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2928037.png)
![N-({1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)-N-methyl-2-furamide](/img/structure/B2928039.png)
![(4S)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidine-4-carboxylic acid](/img/no-structure.png)
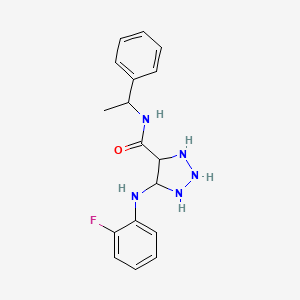
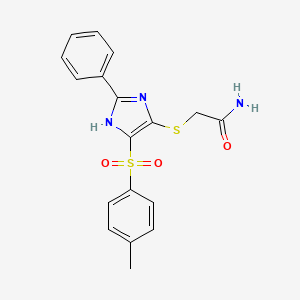
![3-(3,4-dimethoxybenzyl)-6-(3-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide](/img/structure/B2928044.png)
![2,2,2-trifluoro-1-{7-iodo-1H,2H,3H-pyrazolo[1,5-a]imidazol-1-yl}ethan-1-one](/img/structure/B2928046.png)
![7-Chloro-5-(4-(3-methoxyphenyl)piperazin-1-yl)-3-(3-(trifluoromethyl)phenyl)-[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2928047.png)
